molecular formula C12H21NO B13463205 {5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol

{5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol

Cat. No.: B13463205
M. Wt: 195.30 g/mol
InChI Key: JHBRYRTVGXJFBF-UHFFFAOYSA-N
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Description

{5-Cyclopentyl-3-azabicyclo[311]heptan-1-yl}methanol is a compound that belongs to the class of azabicycloheptanes These compounds are known for their unique bicyclic structure, which includes a nitrogen atom

Preparation Methods

The synthesis of {5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the reduction of spirocyclic oxetanyl nitriles. One common method includes the use of sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol under reflux conditions, yielding the desired product in moderate yields . This method is scalable and has been used to produce the compound in significant quantities for research purposes.

Chemical Reactions Analysis

{5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can further modify the compound, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The nitrogen atom in the bicyclic structure allows for nucleophilic substitution reactions, which can introduce various functional groups into the molecule.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of {5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. This compound can act as a bioisostere, mimicking the properties of other biologically active molecules .

Comparison with Similar Compounds

{5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol can be compared to other azabicycloheptanes, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentyl group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

(5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol

InChI

InChI=1S/C12H21NO/c14-9-11-5-12(6-11,8-13-7-11)10-3-1-2-4-10/h10,13-14H,1-9H2

InChI Key

JHBRYRTVGXJFBF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C23CC(C2)(CNC3)CO

Origin of Product

United States

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